molecular formula C17H21N3O4S2 B13933713 4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide

4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B13933713
M. Wt: 395.5 g/mol
InChI Key: BAHPFBJYGJBINX-UHFFFAOYSA-N
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Description

BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, a methoxy group, and a thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe thiazolyl moiety is then introduced through a series of cyclization and rearrangement reactions involving chloroacetamide derivatives and ammonium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis . The compound’s thiazolyl moiety plays a crucial role in binding to the enzyme’s active site, enhancing its inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- is unique due to its combination of a benzenesulfonamide core, a methoxy group, and a thiazolyl moiety

Properties

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

4-methoxy-N-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H21N3O4S2/c1-12-15(16(21)20-10-4-3-5-11-20)25-17(18-12)19-26(22,23)14-8-6-13(24-2)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,19)

InChI Key

BAHPFBJYGJBINX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)N3CCCCC3

Origin of Product

United States

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